4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide
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Overview
Description
4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is a complex organic compound characterized by the presence of fluorine atoms, a piperazine ring, and sulfonyl groups
Mechanism of Action
Target of Action
The primary targets of this compound are the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis and regulation of adenosine function .
Mode of Action
The compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The compound’s structure includes a piperazine ring, which is a six-membered ring containing two nitrogen atoms. Attached to this ring is a 2-fluorophenyl group and a propyl chain that leads to a pyrazine-2-carboxamide moiety.
Biochemical Pathways
The inhibition of ENTs affects the nucleotide synthesis pathway and the regulation of adenosine function . This can have downstream effects on various cellular processes that rely on these pathways.
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleotide synthesis and the regulation of adenosine function due to the inhibition of ENTs . This can potentially affect a wide range of cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide typically involves multiple steps:
Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(2-fluorophenyl)piperazine. This can be achieved through the reaction of 2-fluoroaniline with piperazine under controlled conditions.
Sulfonylation: The next step involves the sulfonylation of the piperazine intermediate. This is typically done using sulfonyl chlorides in the presence of a base such as triethylamine.
Final Coupling: The final step involves coupling the sulfonylated piperazine with 4-fluorobenzenesulfonyl chloride. This reaction is usually carried out in an organic solvent like dichloromethane, with a base to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atoms, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Industry: Utilized in the development of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
4-fluoro-N-(2-(piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide: Lacks the 2-fluorophenyl group.
N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide: Lacks the 4-fluoro group.
Uniqueness
4-fluoro-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the piperazine ring, which confer specific chemical properties and biological activities not found in similar compounds. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
4-fluoro-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21F2N3O4S2/c19-15-5-7-16(8-6-15)29(26,27)21-9-14-28(24,25)23-12-10-22(11-13-23)18-4-2-1-3-17(18)20/h1-8,21H,9-14H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJCCZHRYGCWAEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNS(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21F2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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